molecular formula C12H15F3N2O8S B135048 Nicotinamide Riboside Triflate CAS No. 445489-49-6

Nicotinamide Riboside Triflate

Cat. No.: B135048
CAS No.: 445489-49-6
M. Wt: 404.32 g/mol
InChI Key: ZEWRNTDQENDMQK-IVOJBTPCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicotinamide Riboside Triflate is a derivative of Nicotinamide Riboside, a form of vitamin B3. It is an intermediate in the biosynthetic pathway by which Nicotinamide is converted into Nicotinamide Adenine Dinucleotide (NAD+), a crucial coenzyme in cellular metabolism . This compound has garnered significant attention due to its potential health benefits and applications in various scientific fields.

Scientific Research Applications

Nicotinamide Riboside Triflate has a wide range of applications in scientific research:

Mechanism of Action

Nicotinamide Riboside plays a role in the NAD+ biosynthetic pathway . It boosts intracellular NAD+ concentrations, providing protective effects against various pathological conditions . It selectively enhances SIRT1 and SIRT3 deacetylase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nicotinamide Riboside Triflate typically involves the triflation of Nicotinamide Riboside. One common method includes the reaction of Nicotinamide Riboside with triflic anhydride in the presence of a base such as pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Nicotinamide Riboside Triflate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Nicotinamide Riboside Triflate is unique due to its triflate group, which makes it a versatile intermediate for further chemical modifications. This allows for the synthesis of a wide range of derivatives with potential therapeutic applications .

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5.CHF3O3S/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;2-1(3,4)8(5,6)7/h1-4,7-9,11,14-16H,5H2,(H-,12,17);(H,5,6,7)/t7-,8-,9-,11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWRNTDQENDMQK-IVOJBTPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462505
Record name Ribosylnicotinamide Triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445489-49-6
Record name Ribosylnicotinamide Triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nicotinamide Riboside Triflate
Reactant of Route 2
Nicotinamide Riboside Triflate
Reactant of Route 3
Nicotinamide Riboside Triflate
Reactant of Route 4
Nicotinamide Riboside Triflate
Reactant of Route 5
Nicotinamide Riboside Triflate
Reactant of Route 6
Nicotinamide Riboside Triflate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.